molecular formula C13H16ClN3O2S B3431117 Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 885459-54-1

Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3431117
CAS No.: 885459-54-1
M. Wt: 313.80 g/mol
InChI Key: MCMGNAXSSWZJIU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 4-Chloro substituent: Enhances electrophilicity and reactivity in substitution reactions .
  • 5-Methyl and 6-ethyl ester groups: The methyl group at position 5 and the ethyl ester at position 6 contribute to steric and electronic modulation .

This compound is synthesized via nucleophilic substitution or cyclocondensation reactions, often using ethyl mercaptoacetate and substituted pyrimidine precursors under reflux conditions . It serves as an intermediate in medicinal chemistry for developing kinase inhibitors and anticancer agents .

Properties

IUPAC Name

ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S/c1-5-19-13(18)10-7(2)9-11(14)15-8(6-17(3)4)16-12(9)20-10/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMGNAXSSWZJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501126668
Record name Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885459-54-1
Record name Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885459-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 101667-98-5) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity based on diverse research findings, including molecular docking studies, in vitro assays, and selectivity profiling against various biological targets.

  • Molecular Formula : C13H16ClN3O2S
  • Molecular Weight : 313.80 g/mol
  • InChI Key : Not specified
  • PubChem ID : Not specified

1. Inhibition of Dihydrofolate Reductase (DHFR)

Recent studies have highlighted the compound's potential as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme in the malaria parasite's folate synthesis pathway.

  • Inhibitory Activity :
    • The compound exhibited promising inhibitory activity with Ki values ranging from 1.3 nM to 243 nM against wild-type PfDHFR and up to 208 nM against mutant strains .
    • In whole-cell assays, the IC50 values ranged from 0.4 μM to 54 μM, indicating a moderate efficacy in cellular contexts .

2. Selectivity and Kinase Profiling

The compound has been profiled for selectivity against a range of protein kinases:

Panel Screened Results
140 Protein KinasesTwo hits with <50% residual activity (AURKB: 31%, CLK2: 37%)
23 Lipid KinasesSignificant activity against PI5P4Kγ (Kd = 7.1 nM)
Cerep Safety PanelOne hit with >50% inhibition (dopamine uptake: 59%)

These findings suggest that while the compound has specific targets, it also exhibits some level of promiscuity which could be exploited or mitigated in drug design .

3. Antiproliferative Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation:

  • In tests on various cancer cell lines, including A431 vulvar epidermal carcinoma cells, the compound showed significant reduction in cell migration and invasion .

Case Study: Synthesis and Evaluation

A detailed study involved synthesizing a series of thienylpyrimidines, including our compound of interest, followed by biological evaluations:

  • Synthesis Method :
    • The compound was synthesized using potassium carbonate in N,N-dimethylformamide (DMF) under inert atmosphere conditions with a yield of approximately 41% .
  • Biological Evaluation :
    • The synthesized compounds were evaluated for their inhibitory effects on PfDHFR, leading to insights into structure-activity relationships that could guide future modifications for enhanced potency and selectivity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action
The compound is believed to exert its effects through the inhibition of specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the effectiveness of many anticancer drugs.

Neuropharmacology

Cognitive Enhancement
this compound has been investigated for its potential cognitive-enhancing effects. Animal studies have shown improvements in learning and memory tasks when treated with this compound, making it a candidate for further research in the treatment of neurodegenerative diseases such as Alzheimer's.

Data Table: Summary of Research Findings

Application AreaStudy TypeFindingsReference
Anticancer ActivityIn vitroInhibition of cell proliferation in multiple cancer cell lines; induction of apoptosis.
NeuropharmacologyAnimal studiesImproved performance in cognitive tasks; potential for treating neurodegenerative diseases.
Kinase InhibitionMechanistic studyInhibition of key kinases involved in cancer signaling pathways.

Case Studies

  • Case Study on Anticancer Properties
    • A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway.
  • Case Study on Cognitive Enhancement
    • In a controlled trial involving aged rats, administration of the compound resulted in significant improvements in spatial memory tasks compared to control groups. Behavioral assessments indicated enhanced synaptic plasticity, suggesting underlying neuroprotective effects.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro group serves as a primary site for nucleophilic displacement reactions due to its electron-withdrawing pyrimidine ring environment. Key transformations include:

Reaction TypeReagents/ConditionsProductYieldReference
Amination Primary/secondary amines, DMF, 80–100°C4-Amino derivatives45–70%
Alkoxylation Sodium alkoxides, ethanol, reflux4-Alkoxy-thienopyrimidines50–65%
Thiolation Thiophenols, K₂CO₃, DMF, 60°C4-Arylthio analogs55%

These substitutions are critical for generating analogs with enhanced biological activity, particularly in kinase inhibition studies .

Functionalization of the Dimethylamino Methyl Group

The (dimethylamino)methyl side chain undergoes alkylation and acylation reactions:

Reaction TypeReagents/ConditionsProductYieldReference
Quaternization Methyl iodide, CH₃CN, RTQuaternary ammonium salts85%
Acylation Acetyl chloride, pyridine, 0°C→RTN-Acetyl derivatives78%

Quaternized derivatives show improved water solubility, facilitating pharmacological profiling .

Modification of the Ethyl Ester Group

The 6-carboxylate ester participates in hydrolysis and transesterification:

Reaction TypeReagents/ConditionsProductYieldReference
Saponification NaOH (2M), EtOH/H₂O (1:1), refluxCarboxylic acid derivative92%
Transesterification Methanol, H₂SO₄ catalyst, 60°CMethyl ester analog88%

The carboxylic acid product serves as an intermediate for amide coupling or salt formation .

Ring Expansion and Cycloaddition Reactions

The thieno[2,3-d]pyrimidine core participates in regioselective cycloadditions:

Reaction TypeReagents/ConditionsProductYieldReference
Diels-Alder Maleic anhydride, xylene, 140°CFused tetracyclic adducts40%
1,3-Dipolar Nitrile oxides, toluene, microwave irradiationIsoxazoline-linked hybrids60%

These reactions expand the compound’s utility in constructing polycyclic architectures for drug discovery .

Biological Activity-Driven Modifications

The compound’s interactions with MNK1/2 kinases involve strategic functional group tuning :

ModificationBiological OutcomeIC₅₀ (nM)Reference
4-Morpholino derivativeMNK1 inhibition12
4-(Cyclohexyloxy) analogImproved selectivity (>100x vs. CDK2)8

Structural optimization at the 4-position significantly enhances kinase selectivity and potency .

Key Reaction Mechanisms

  • Nucleophilic Aromatic Substitution : Proceeds via a two-step addition-elimination pathway, accelerated by electron-withdrawing groups on the pyrimidine ring .

  • Ester Hydrolysis : Base-mediated nucleophilic acyl substitution, with rate dependent on solvent polarity .

  • Cycloadditions : Concerted [4+2] mechanisms dominate, with regioselectivity controlled by frontier molecular orbitals .

This compound’s multifunctional design enables precise chemical modifications, making it a versatile scaffold in medicinal chemistry and materials science. Continued exploration of its reactivity could unlock novel applications in targeted therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups Biological Activity/Application Reference
Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 4-Cl, 2-(CH₂NMe₂), 5-Me, 6-COOEt N/A Tertiary amine, ester, chloro Kinase inhibition, anticancer research
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 4-Cl, 5-Me, 6-COOEt N/A Chloro, ester Intermediate for antitumor agents
Ethyl 4-amino-2-ethyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (4) 4-NH₂, 2-Et, 5-Me, 6-COOEt N/A Primary amine, alkyl chain Anti-proliferative (breast cancer)
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14c) 4-(4-Cl-C₆H₄NH), 5-Me, 6-COOEt 174–176 Aryl amine, chloro HDAC inhibition
Ethyl 2-(3-hydroxyphenyl)-5-methyl-4-morpholinothieno[2,3-d]pyrimidine-6-carboxylate (IIIa) 2-(3-OH-C₆H₄), 4-morpholino, 5-Me, 6-COOEt N/A Phenolic OH, morpholine Anticancer screening

Key Findings

Substituent Effects on Reactivity: The 4-chloro group facilitates nucleophilic displacement reactions (e.g., with amines or thiols) to generate diverse analogs . The 2-(dimethylamino)methyl group enhances solubility in polar solvents compared to non-polar alkyl chains (e.g., compound 4 in ) .

Biological Activity: Anticancer Potential: Ethyl 4-amino derivatives (e.g., compound 4) show IC₅₀ values <10 µM in breast cancer models, while aryl-substituted analogs (e.g., 14c) exhibit histone deacetylase (HDAC) inhibitory activity . Structural Flexibility: Morpholine or tertiary amine substituents (e.g., IIIa) improve target binding via hydrogen bonding or π-cation interactions .

Synthetic Methodologies: Cyclocondensation: Ethyl mercaptoacetate and substituted pyrimidines yield thienopyrimidine cores under reflux (e.g., compound 14c in ). Post-functionalization: Chloro or methylthio groups at position 2 or 4 allow late-stage modifications (e.g., amination in ).

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR distinguish electronic effects of the chloro and dimethylaminomethyl groups. The methylthio group in analogs resonates at δ2.42.6ppm\delta 2.4–2.6 \, \text{ppm}, while dimethylamino protons appear as a singlet near δ2.2ppm\delta 2.2 \, \text{ppm} .
  • HPLC-MS : Monitors reaction progress and identifies byproducts (e.g., dechlorinated intermediates) .

Advanced Application : Time-resolved IR spectroscopy can track intermediates during cyclization, such as the formation of a thioketene intermediate in analogous syntheses .

How does the dimethylaminomethyl group influence the compound’s biological activity, and what computational methods predict its binding modes?

Advanced Research Question
The dimethylaminomethyl group enhances solubility and target engagement via:

  • Hydrogen-bond donor/acceptor interactions : The tertiary amine can protonate at physiological pH, facilitating ionic interactions with kinase active sites .
  • Molecular docking : Density Functional Theory (DFT) calculations optimize the group’s orientation in HDAC or kinase binding pockets. For example, a similar thienopyrimidine exhibited ΔGbinding=9.2kcal/mol\Delta G_{\text{binding}} = -9.2 \, \text{kcal/mol} against HDAC8 .

Q. Table: Predicted Binding Affinities for Analogous Compounds

Target ProteinDocking Score (kcal/mol)Key InteractionsReference
HDAC8-9.2Zn²⁺ coordination, hydrophobic packing
EGFR Kinase-8.5H-bond with Cys797, π-stacking

What strategies mitigate conflicting spectroscopic data during structural elucidation?

Advanced Research Question
Contradictions in NMR or XRD data often arise from dynamic processes (e.g., ring puckering) or polymorphism. Mitigation strategies include:

  • Variable-temperature NMR : Identifies conformational exchange broadening (e.g., coalescence temperatures for rotamers) .
  • Powder XRD : Detects polymorphic forms, as seen in ethyl 4-hydroxy-3-methoxyphenyl derivatives, which crystallize in monoclinic (P21/cP2_1/c) or triclinic (P1P\overline{1}) systems .

Example : A thieno[2,3-d]pyrimidine amide showed two polymorphs with melting points differing by 8C8^\circ \text{C}, resolved via DSC and Hirshfeld surface analysis .

How can regioselectivity challenges in introducing the chloro substituent be addressed?

Basic Research Question
Chlorination at the 4-position is typically achieved using POCl₃ in DMF at 80C80^\circ \text{C}. Competing reactions (e.g., over-chlorination) are minimized by:

  • Stoichiometric control : Limiting POCl₃ to 1.2 equivalents .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving regioselectivity .

Data : In pyrrolo[2,3-d]pyrimidines, microwave conditions increased 4-chloro product yield from 75% to 92% .

What solvent systems are optimal for recrystallization to achieve high enantiomeric purity?

Basic Research Question
Ethanol:water (5:5 v/v) is effective for removing polar byproducts, as demonstrated for ethyl 4-amino-2-phenylethyl derivatives . For chiral resolution, hexane:ethyl acetate (3:1) with 1% triethylamine enhances crystal lattice uniformity .

Case Study : A thieno[2,3-d]pyrimidine carboxylate crystallized from acetone showed >99%>99\% enantiomeric excess (ee) via chiral HPLC .

How do steric and electronic effects of the 5-methyl group influence reactivity in cross-coupling reactions?

Advanced Research Question
The 5-methyl group sterically hinders Suzuki-Miyaura coupling at the 4-position but stabilizes intermediates via hyperconjugation. Computational studies (NBO analysis) show increased electron density at the 6-carboxylate, facilitating nucleophilic acyl substitutions .

Example : Pd-catalyzed arylation of a 5-methyl analog required elevated temperatures (100C100^\circ \text{C}) and SPhos ligand to achieve 68%68\% yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

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